Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Physicochemical property comparison Drug-likeness Lead optimization

Researchers seeking a selective negative control for PHGDH inhibitor screening often face scaffold-dependent confounding effects. This compound resolves that gap. - Serves as an ideal selectivity probe vs. CBR-5884: the 3,4-dimethylbenzamido group alters amide resonance and lipophilicity (cLogP ~4.5 vs. ~2.8), preventing misattribution of biological effects. - Fills a specific electronic niche in the Hammett series (ρ = 0.48 for E1/2), enabling systematic warhead electrophilicity studies. - Direct precursor to thieno[2,3-d]thiazole fused heterocycles via intramolecular cyclization, expanding accessible screening libraries. Supplied with rigorous quality control; available for immediate dispatch worldwide.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 681162-17-4
Cat. No. B2920448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
CAS681162-17-4
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)SC#N)C
InChIInChI=1S/C18H18N2O3S2/c1-5-23-18(22)15-12(4)14(24-9-19)17(25-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21)
InChIKeyMVXOWIJTGVKIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681162-17-4): Structural, Physicochemical, and Procurement Baseline


Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681162-17-4) is a fully substituted 2-aminothiophene derivative bearing a 4-thiocyanato group, a 3-methyl substituent, a 2-ethyl carboxylate ester, and a 5-(3,4-dimethylbenzamido) side chain. Its molecular formula is C18H18N2O3S2 and its monoisotopic mass is 374.48 Da [1]. The compound belongs to the broader class of 5-acylamino-4-thiocyanatothiophenes, a scaffold known for its ability to undergo intramolecular cyclization to form thieno[2,3-d]thiazoles [2]. Notably, this specific compound is catalogued in the ZINC database (ZINC917623) but has no known biological activity reported in ChEMBL, indicating its status as an underexplored chemical probe [1].

1 Underexplored thiocyanato-thiophene probe; no bioactivity in ChEMBL ZINC cataloged
2 5-acylamino-4-thiocyanatothiophene scaffold enables thienothiazole cyclization Synthetic utility
3 Structurally related to PHGDH inhibitor CBR-5884; may support selectivity studies Negative control context

Why Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate Cannot Be Substituted with Generic Thiophene Analogs


The 3,4-dimethylbenzamido motif at position 5 is not a simple bioisostere of the furan-2-carboxamido group found in the well-known PHGDH inhibitor CBR-5884. The electron-donating methyl substituents alter the amide's resonance properties, which, according to the Hammett correlation established for 5-substituted 2-thiocyanatothiophenes, shifts the polarographic half-wave potential (E1/2) by approximately 0.48σ relative to the unsubstituted benzamido analog [1]. Furthermore, the increased lipophilicity (cLogP ~4.5 vs. ~2.8 for CBR-5884) [2] and larger molecular volume (374.48 Da vs. 336.39 Da) [3] directly impact solubility, cellular permeability, and off-target binding profiles. Related 3,4-dimethylbenzamido thiophenes have shown sub-micromolar inhibition of FLT3 (IC50 = 540 nM), demonstrating that this specific benzamido appendage can confer distinct kinase selectivity not present in furan-2-carboxamido or unsubstituted benzamido analogs [4]. Simple replacement with a generic 5-acylamino-4-thiocyanatothiophene would therefore confound any structure-activity relationship (SAR) study or targeted biological assay.

Electronic mismatch 3,4-dimethylbenzamido shifts thiocyanate reduction potential (predicted ΔE₁/₂ ≈ 0.08–0.13 V), altering warhead electrophilicity relative to furan-2-carboxamido analogs.
Lipophilicity & size gap cLogP ~4.5 and 374.48 Da vs. CBR-5884 (2.8, 336.39 Da) may lead to different solubility and permeability profiles; generic substitution confounds SAR.
Kinase profile uncharacterized 3,4-dimethylbenzamido analogs engage FLT3 kinase (IC₅₀ 540 nM), but target compound lacks direct kinase data; chemotype may introduce off-target binding not present in furan series.

Quantitative Differentiation Guide for Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681162-17-4)


Molecular Size and Lipophilicity Differentiation vs. CBR-5884

The target compound possesses a higher molecular weight (374.48 Da) and calculated lipophilicity (XLogP ~4.5) compared to the benchmark PHGDH inhibitor CBR-5884 (336.39 Da; XLogP ~2.8) [1][2]. This difference arises from the replacement of the furan-2-carboxamido group with the larger, more lipophilic 3,4-dimethylbenzamido group, resulting in a 38.09 Da increase and an estimated 60% larger logP value.

Size & Lipophilicity vs CBR-5884
Cross-study comparable
MW 374.48 Da; XLogP ~4.5 (+38.09 Da; +1.7 vs CBR-5884)
Impacts solubility and permeability for assay design
Physicochemical prediction; experimental validation advised
Physicochemical property comparison Drug-likeness Lead optimization

Electronic Substituent Effect on Polarographic Reduction Potential via Hammett Correlation

Polarographic studies on 17 5-substituted 2-thiocyanatothiophenes established a linear free-energy relationship between the half-wave reduction potential (E1/2) and the Hammett σ constant of the 5-substituent, with a slope (ρ) of 0.48 ± 0.03 [1]. The 3,4-dimethylbenzamido group (σ_m ≈ -0.07, σ_p ≈ -0.17 for dimethyl; amido linker adds electron-withdrawing character) is expected to yield a distinct E1/2 relative to the furan-2-carboxamido group (σ ≈ +0.10) found in CBR-5884.

Electronic Effect on E₁/₂
Class-level inference
Predicted ΔE₁/₂ ≈ 0.08–0.13 V (3,4-dimethylbenzamido vs furan-2-carboxamido)
Influences thiocyanate warhead electrophilicity
Based on Hammett correlation; no direct measurement
Electrochemistry Structure-reactivity correlation Thiocyanate reactivity

Kinase Selectivity Potential Evidenced by 3,4-Dimethylbenzamido Pharmacophore Activity

A structurally related 3,4-dimethylbenzamido thiophene derivative, 2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CHEMBL207949), showed sub-micromolar inhibition of the FLT3 kinase with an IC50 of 540 nM in BindingDB [1]. This demonstrates that the 3,4-dimethylbenzamido group can engage kinase ATP-binding pockets with measurable affinity, a property not shared by the furan-2-carboxamido analog CBR-5884, which is a non-kinase covalent inhibitor of PHGDH. No direct FLT3 data exist for the target compound.

Kinase Selectivity Potential
Supporting evidence
CHEMBL207949: FLT3 IC₅₀ 540 nM; target compound: no data
3,4-dimethylbenzamido group may confer kinase binding
Kinase profile of target uncharacterized; verify experimentally
Kinase inhibition FLT3 Medicinal chemistry SAR

Thieno[2,3-d]thiazole Cyclization Precursor: Synthetic Utility Differentiation

5-Acylamino-4-thiocyanatothiophenes, including the target compound, undergo facile intramolecular cyclization to form 2-acylaminothieno[2,3-d]thiazoles [1]. The nature of the acyl group (3,4-dimethylbenzamido) directly determines the steric and electronic environment of the resulting fused heterocycle. This cyclization product is structurally inaccessible from CBR-5884 without the 3,4-dimethylbenzamide precursor.

Cyclization Precursor Utility
Class-level inference
Precursor to 2-(3,4-dimethylbenzamido)thieno[2,3-d]thiazole (mass shift −59 Da)
Enables distinct fused heterocycle not accessible from CBR-5884
Cyclization product identity predicted; synthesis validation needed
Intramolecular cyclization Heterocyclic synthesis Thienothiazole

Best Research and Procurement Application Scenarios for Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate


Negative Control or Selectivity Probe for PHGDH Inhibitor Studies

Given its close structural analogy to CBR-5884 but marked difference in the amide substituent, this compound serves as an ideal negative control or selectivity probe in PHGDH inhibitor assays. The 3,4-dimethylbenzamido group, with its distinct electronic and steric profile, is predicted to alter covalent engagement of the PHGDH active-site cysteine residue [1]. Researchers can pair this compound with CBR-5884 to deconvolute whether observed biological effects are PHGDH-dependent or scaffold-dependent.

Covalent Warhead Electronic Tuning in Thiocyanato-Thiophene Series

The polarographic half-wave potential (E1/2) of the thiocyanato group is sensitive to the 5-substituent Hammett constant with a ρ value of 0.48 [1]. This compound fills a specific electronic niche in the Hammett series between electron-rich and electron-poor amido substituents, making it valuable for systematic studies correlating warhead electrophilicity with target residence time or off-target reactivity profiles.

Synthesis of 2-(3,4-Dimethylbenzamido)thieno[2,3-d]thiazole Libraries

As a 5-acylamino-4-thiocyanatothiophene, this compound is a direct precursor for intramolecular cyclization to the corresponding thieno[2,3-d]thiazole [1]. This transformation provides access to a fused heterocyclic scaffold bearing the 3,4-dimethylbenzamide appendage, a scaffold not accessible from CBR-5884. Such libraries are of interest for antiviral and kinase-targeted screening collections.

Kinase Hit-Finding Using the 3,4-Dimethylbenzamido Chemotype

The 3,4-dimethylbenzamido thiophene chemotype has demonstrated sub-micromolar FLT3 kinase inhibition (IC50 = 540 nM) in related analogs [2]. Although no direct data confirm kinase activity for this specific compound, its procurement enables kinome-wide profiling to determine whether the thiocyanato group and carboxylate ester modulate kinase selectivity relative to the tetrahydrobenzothiophene scaffold, potentially identifying novel kinase inhibitor leads.

Application
Selection Property
Validation Focus
PHGDH inhibitor selectivity studies
3,4-dimethylbenzamido vs furan-2-carboxamido moiety
Deconvolute PHGDH-dependent activity
Covalent warhead electrophilicity studies
Thiocyanate reduction potential (E₁/₂) modulation
Correlate warhead reactivity with target engagement
Thienothiazole library synthesis
Cyclization precursor to fused heterocycle
Access scaffold not available from CBR-5884
Kinase profiling studies
3,4-dimethylbenzamido chemotype kinase potential
Kinome-wide selectivity evaluation
Quote Request

Request a Quote for Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.